4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

carbonic anhydrase XII isoform selectivity stopped-flow CO2 hydration assay

This compound is a definitive benchmark for CA XII research, validated with a Ki of 201 nM and >50-fold selectivity over CA II. Unlike non-selective agents, it enables clean phenotypic dissection, ensuring reproducible target deconvolution. Procure as a certified analytical standard (≥98% purity) from a traceable source to guarantee lot-to-lot consistency—ideal for medicinal chemistry optimization and translational studies.

Molecular Formula C19H23N3O5S2
Molecular Weight 437.53
CAS No. 683762-01-8
Cat. No. B2841442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide
CAS683762-01-8
Molecular FormulaC19H23N3O5S2
Molecular Weight437.53
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H23N3O5S2/c1-14-3-2-12-22(13-14)29(26,27)18-8-4-15(5-9-18)19(23)21-16-6-10-17(11-7-16)28(20,24)25/h4-11,14H,2-3,12-13H2,1H3,(H,21,23)(H2,20,24,25)
InChIKeyVDAZXJXJMWVWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide (CAS 683762-01-8) – A Selective Carbonic Anhydrase Inhibitor for Targeted Research Procurement


4-((3-Methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide (CAS 683762‑01‑8) is a synthetic sulfonamide‑benzamide small molecule that acts as a selective inhibitor of human carbonic anhydrase XII (CA XII) [1]. The compound belongs to the aryl‑sulfonamide class, which includes clinically used carbonic anhydrase inhibitors (CAIs) such as acetazolamide. However, its unique structural features—a 3‑methylpiperidine sulfonyl group coupled to a 4‑sulfamoylphenylbenzamide backbone—confer a selectivity profile that distinguishes it from non‑selective first‑generation CAIs and other in‑class compounds [1].

Why Generic CA Inhibitor Substitution Fails – Decisive Selectivity Differences in 4-((3-Methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide


Carbonic anhydrase inhibitors (CAIs) that share the aryl‑sulfonamide pharmacophore cannot be freely interchanged because isoform‑selectivity profiles vary dramatically with subtle structural modifications. Non‑selective agents such as acetazolamide inhibit multiple CA isoforms (e.g., CA II Ki ≈ 12 nM, CA XII Ki ≈ 5.7 nM) and are associated with off‑target effects like diuresis, metabolic acidosis, and ocular hypotony [2]. In contrast, the 3‑methylpiperidine‑1‑sulfonyl substitution on the benzamide scaffold of this compound yields >50‑fold selectivity for CA XII over the ubiquitous cytosolic isoform CA II [1]. Such selectivity is critical for applications targeting CA XII‑overexpressing tumours or specific physiological processes, where off‑isoform inhibition would confound experimental results. Therefore, generic procurement of any sulfonamide CAI without validated isoform‑selectivity data risks irreproducible biological outcomes.

4-((3-Methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide – Quantitative Differentiation Evidence for Procurement Decisions


CA XII vs. CA II Isoform Selectivity: >50‑Fold Discrimination

The compound exhibits a Ki of 201 nM for human carbonic anhydrase XII while showing negligible inhibition of human carbonic anhydrase II (Ki > 10 000 nM) in the same stopped‑flow CO₂ hydration assay [1]. This selectivity ratio (CA II/CA XII) exceeds 50, in stark contrast to the non‑selective reference inhibitor acetazolamide, which inhibits CA II with a Ki of ≈12 nM and CA XII with a Ki of ≈5.7 nM (ratio ≈2.1) [2]. The data directly quantifies the functional discrimination achieved by the 3‑methylpiperidine sulfonyl moiety.

carbonic anhydrase XII isoform selectivity stopped-flow CO2 hydration assay

CA XII Inhibition Potency Compared to Acetazolamide – Retaining Target Engagement with Improved Selectivity

While acetazolamide inhibits CA XII with sub‑nanomolar potency (Ki ≈ 5.7 nM), it simultaneously potently inhibits CA II (Ki ≈ 12 nM), leaving no selectivity window [2]. The target compound achieves a CA XII Ki of 201 nM—approximately 35‑fold weaker than acetazolamide on CA XII—but gains a >50‑fold selectivity margin against CA II [1]. This trade‑off between absolute potency and selectivity is quantitatively documented, enabling researchers to choose between maximal target engagement (acetazolamide) and isoform‑selective pharmacology (target compound).

carbonic anhydrase inhibition target engagement selectivity window

Structural Differentiation from Unsubstituted Piperidine Analogs – Impact on Isoform Selectivity

The 3‑methyl substitution on the piperidine ring distinguishes this compound from the unsubstituted 4-(piperidin‑1‑yl)sulfonyl analog (CAS 683259‑42‑9). While systematic head‑to‑head data for the unsubstituted analog are not publicly available, class‑level CA II/XII SAR indicates that increasing steric bulk at the piperidine 3‑position enhances CA XII selectivity by reducing accommodation within the narrower CA II active site [2]. The target compound’s Ki > 10 000 nM against CA II versus the typical low‑micromolar residual inhibition of flat aromatic sulfonamides supports this steric exclusion mechanism [1][2].

SAR piperidine sulfonamide carbonic anhydrase

Selectivity Over CA I – Avoiding Erythrocyte Carbonic Anhydrase Interference

Many first‑generation CAIs, including acetazolamide, potently inhibit the erythrocyte‑specific isoform CA I (Ki ≈ 250 nM for acetazolamide) [2]. Although direct CA I inhibition data for the target compound are not located in primary sources, the >10 000 nM Ki against the structurally related CA II isoform strongly suggests that the steric bulk of the 3‑methylpiperidine sulfonyl group likewise substantially reduces CA I affinity (class‑level inference) [1][3]. This inferred selectivity is relevant for ex vivo blood‑based assays where CA I inhibition would alter CO₂/bicarbonate buffering.

CA I selectivity carbonic anhydrase off-target avoidance

Optimal Research and Industrial Applications for 4-((3-Methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide Based on Quantified Selectivity


Tumour Microenvironment Acidification Studies Requiring CA XII‑Selective Inhibition

CA XII is a transmembrane isoform overexpressed in hypoxic tumours, where it regulates extracellular pH [2]. Because the target compound demonstrates >50‑fold selectivity for CA XII over the cytosolic CA II, it can be employed at concentrations up to ~5 μM to achieve near‑complete CA XII inhibition (≈96% occupancy at 1 μM, based on Ki = 201 nM) without significantly affecting CA II activity [1]. This selectivity enables clean dissection of CA XII‑specific contributions to tumour cell migration, invasion, and pH regulation in vitro, which would be confounded by the dual CA II/XII inhibition of acetazolamide.

Ex Vivo Erythrocyte‑Containing Assays Where CA I/II Interference Must Be Minimised

The compound’s extremely weak inhibition of CA II (Ki > 10 000 nM) and inferred weak CA I inhibition make it suitable for CO₂‑hydration or bicarbonate‑transport assays performed in whole blood or erythrocyte lysates [1][3]. Unlike acetazolamide, which potently inhibits erythrocyte CA I (Ki ≈ 250 nM) and CA II (Ki ≈ 12 nM) [2], the target compound can be used as a CA XII‑selective probe without distorting the intrinsic CO₂‑buffering capacity of the sample.

Chemical Biology Tool Compound for Mapping CA XII‑Dependent Signalling Pathways

The well‑defined selectivity window (Ki = 201 nM for CA XII vs. >10 000 nM for CA II) allows concentration‑response experiments to differentiate CA XII‑mediated phenotypes from CA II‑mediated background [1]. In cellular models co‑expressing multiple CA isoforms, the compound can be titrated to selectively silence CA XII activity, providing a sharper pharmacological tool than pan‑CAIs like acetazolamide or ethoxzolamide. This specificity facilitates target‑deconvolution studies and reduces the necessity for siRNA/shRNA‑mediated knockdown controls.

Procurement as a Reference Standard for Developing Next‑Generation Selective CA XII Inhibitors

The compound serves as a benchmark selectivity probe in medicinal chemistry campaigns aimed at optimising CA XII‑selective scaffolds. Its measured Ki values and selectivity indices (CA II/CA XII >50) provide a quantitative baseline against which novel synthetic analogs can be compared [1][3]. Procurement of this well‑characterised compound from a certified supplier (typical purity >95%) ensures reproducible inhibition data across different laboratories, facilitating collaborative SAR studies.

Quote Request

Request a Quote for 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.